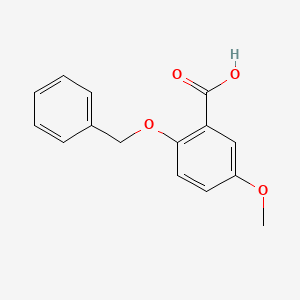

2-(Benzyloxy)-5-methoxybenzoic acid

Vue d'ensemble

Description

“2-(Benzyloxy)-5-methoxybenzoic acid” is a chemical compound with the molecular formula C14H12O3 . It has an average mass of 228.243 Da and a monoisotopic mass of 228.078644 Da . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C14H12O3 . Further structural analysis can be conducted using various spectroscopic techniques .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight and formula . More detailed properties such as melting point, solubility, and spectral data may be obtained through experimental analysis .Applications De Recherche Scientifique

Antioxidant Properties

A study conducted on phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, including compounds structurally related to 2-(benzyloxy)-5-methoxybenzoic acid, demonstrated strong antioxidant activities. This suggests potential applications of these compounds in areas where antioxidant properties are beneficial, such as in food preservation, cosmetics, and possibly in pharmaceuticals for the management of oxidative stress-related diseases (Xu et al., 2017).

Chemical Analysis and Spectroscopy

In the field of chemical analysis, derivatives of benzoic acid, including compounds similar to this compound, have been used as additives in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This application significantly improves ion yields and signal-to-noise ratios, particularly for high-mass range analytes, indicating their utility in enhancing the performance of mass spectrometry in analytical chemistry (Karas et al., 1993).

Organic Synthesis

In organic chemistry, derivatives of this compound are often used in synthesis reactions. For example, they are involved in Suzuki cross-coupling reactions, which are key processes in the synthesis of complex organic molecules, including pharmaceuticals and polymers (Chaumeil et al., 2000). This highlights their importance in the synthesis of various organic compounds and potential drug molecules.

Photostabilization and Material Protection

Studies on phenolic-type stabilizers for materials have shown that methoxylated benzoic acids, similar to this compound, can act as generators and quenchers of singlet molecular oxygen. This property is significant in preventing photodegradation, making these compounds useful in the formulation of photostabilizers for materials exposed to light and UV radiation (Soltermann et al., 1995).

Antimicrobial and Antioxidant Activities

Endophytic Streptomyces species have been found to produce compounds structurally related to this compound with antimicrobial and antioxidant activities. These activities suggest potential applications in the development of new antimicrobial agents, particularly for strains resistant to conventional antibiotics, and in antioxidant formulations (Yang et al., 2015).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Benzylic compounds are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

Benzylic compounds often undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially affecting its interaction with its targets.

Biochemical Pathways

Benzylic compounds can participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction , which is a widely-used method for forming carbon-carbon bonds .

Pharmacokinetics

Organoboron compounds, which include boronic esters like 2-(benzyloxy)-5-methoxybenzoic acid, are generally stable, easy to purify, and often commercially available . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The reactions that benzylic compounds undergo can lead to changes in their structure and properties, potentially affecting their biological activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, organoboron compounds are generally stable but can face challenges in terms of the removal of the boron moiety at the end of a sequence if required . Additionally, the Suzuki–Miyaura cross-coupling reaction, which benzylic compounds can participate in, requires mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

5-methoxy-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-12-7-8-14(13(9-12)15(16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLHUTPCEBIETH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S)-5,10,15,20,25,30-Hexakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B3143855.png)

![2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3143879.png)

![5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3143889.png)

![(5aR,8aR,9R)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B3143929.png)